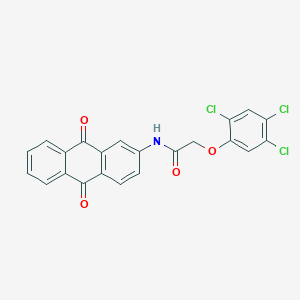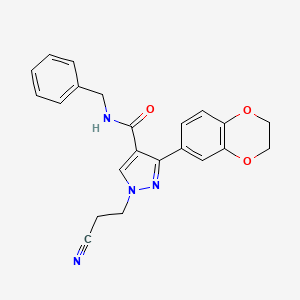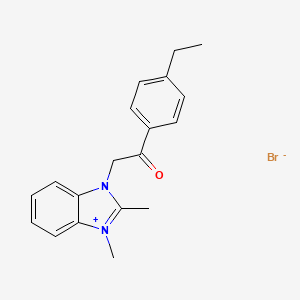![molecular formula C22H25ClFN3O2 B4892969 3-[1-[2-(2-chloro-4-fluorophenyl)acetyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B4892969.png)
3-[1-[2-(2-chloro-4-fluorophenyl)acetyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[2-(2-chloro-4-fluorophenyl)acetyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyridine moiety, and a substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[2-(2-chloro-4-fluorophenyl)acetyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Phenyl Group: The phenyl group with chloro and fluoro substituents is introduced via electrophilic aromatic substitution or through cross-coupling reactions such as Suzuki-Miyaura coupling.
Acylation: The acetyl group is introduced using acylation reactions, often employing acyl chlorides or anhydrides.
Final Coupling: The pyridine moiety is coupled to the piperidine ring through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
Reduction: Reduction reactions can be used to modify the carbonyl group or the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-[2-(2-chloro-4-fluorophenyl)acetyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperidine and pyridine rings allows it to bind to active sites or allosteric sites on proteins, modulating their activity. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[2-(2-chloro-4-fluorophenyl)acetyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)propanamide
- 3-[1-[2-(2-chloro-4-fluorophenyl)acetyl]piperidin-4-yl]-N-(pyridin-4-ylmethyl)propanamide
- 3-[1-[2-(2-chloro-4-fluorophenyl)acetyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)butanamide
Uniqueness
The unique combination of the piperidine ring, pyridine moiety, and substituted phenyl group in 3-[1-[2-(2-chloro-4-fluorophenyl)acetyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide provides it with distinct chemical and biological properties. Its specific substituents and structural configuration allow for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-[2-(2-chloro-4-fluorophenyl)acetyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O2/c23-20-13-19(24)5-4-18(20)12-22(29)27-10-7-16(8-11-27)3-6-21(28)26-15-17-2-1-9-25-14-17/h1-2,4-5,9,13-14,16H,3,6-8,10-12,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGNFWLIXZBORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-fluorophenyl)carbonyl]-N-(3-methylphenyl)prolinamide](/img/structure/B4892896.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)
![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)
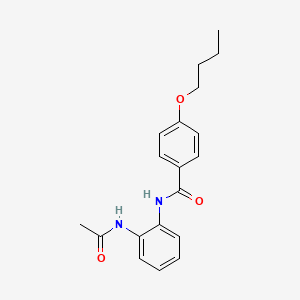
![Oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol](/img/structure/B4892934.png)
![N-(3-cyclopentylpropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B4892942.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)
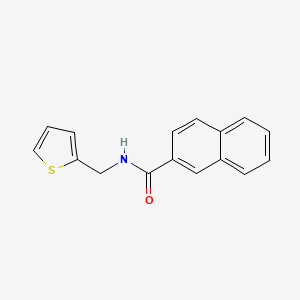
![3,5-dibromo-N-[2-chloro-4-(thiophene-2-carbonyl)phenyl]-2-hydroxybenzamide](/img/structure/B4892960.png)
![1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)
